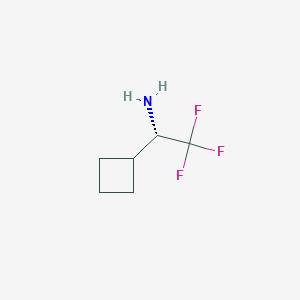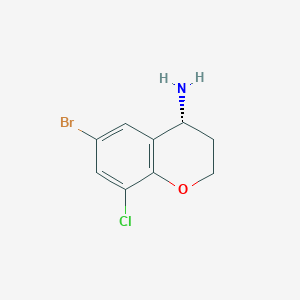
(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-(difluoromethoxy)benzaldehyde.
Aldol Reaction: The aromatic aldehyde undergoes an aldol reaction with a chiral amine to form the corresponding β-amino alcohol.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nitration using HNO3/H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific compound it is used to synthesize.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Difluoromethoxy)benzylamine: A related compound with a similar aromatic structure but lacking the hydroxyl group.
(1S)-1-Amino-1-(4-(difluoromethoxy)phenyl)propan-2-OL: A positional isomer with the difluoromethoxy group at the para position.
Eigenschaften
Molekularformel |
C10H13F2NO2 |
|---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
(1S)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1 |
InChI-Schlüssel |
KPPSNBYMXMDYSY-IOJJLOCKSA-N |
Isomerische SMILES |
CC([C@H](C1=CC(=CC=C1)OC(F)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)OC(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















